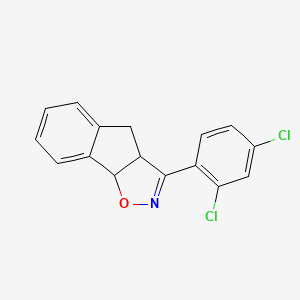
(3Z)-3-(1-anilinoethylidene)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(1-anilinoethylidene)oxolan-2-one is an organic compound that features a unique structure combining an oxolanone ring with an anilinoethylidene group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(1-anilinoethylidene)oxolan-2-one typically involves the condensation of an appropriate oxolanone derivative with an aniline derivative under controlled conditions. Common reagents used in this synthesis include:
- Oxolan-2-one derivatives
- Aniline derivatives
- Catalysts such as acids or bases to facilitate the condensation reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Continuous flow reactors for efficient mixing and reaction control
- Purification steps such as crystallization or chromatography to isolate the desired product
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-(1-anilinoethylidene)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The anilino group can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (3Z)-3-(1-anilinoethylidene)oxolan-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(3Z)-3-(1-anilinoethylidene)oxolan-2-one: Similar compounds may include other oxolanone derivatives or anilino compounds with different substituents.
Comparison: Compared to other similar compounds, this compound may exhibit unique reactivity or biological activity due to its specific structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(3Z)-3-(1-anilinoethylidene)oxolan-2-one |
InChI |
InChI=1S/C12H13NO2/c1-9(11-7-8-15-12(11)14)13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3/b11-9- |
Clave InChI |
RWAIILIXTWTSAD-LUAWRHEFSA-N |
SMILES isomérico |
C/C(=C/1\CCOC1=O)/NC2=CC=CC=C2 |
SMILES canónico |
CC(=C1CCOC1=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)
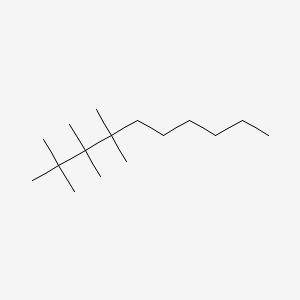
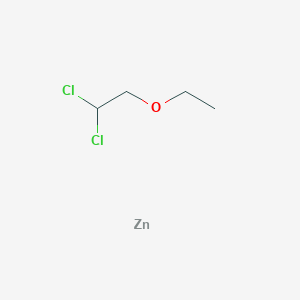
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
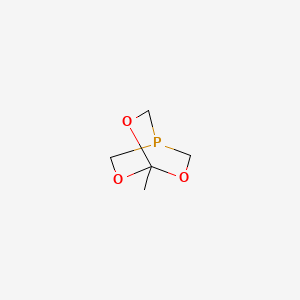
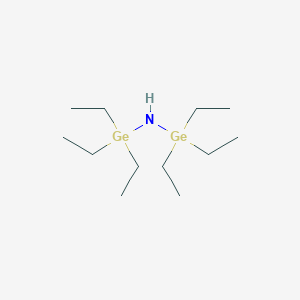

![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)

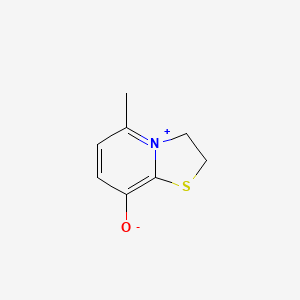
![3H-Naphtho[1,8a-b]oxirene](/img/structure/B14700324.png)

